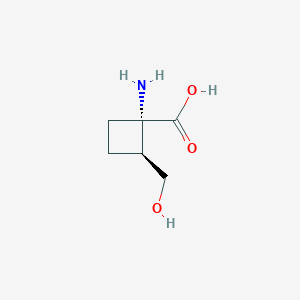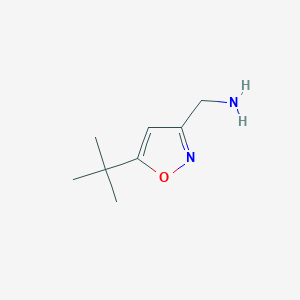![molecular formula C12H8ClN3 B12278753 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine CAS No. 928319-37-3](/img/structure/B12278753.png)
2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features an imidazo[1,2-A]pyrazine core substituted with a 4-chlorophenyl group. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with tert-butyl isocyanide . The reaction conditions often include the use of iodine as a catalyst and are carried out under mild conditions to achieve good yields .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-A]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to induce clustering of viral nucleoproteins, preventing their nuclear accumulation and thereby inhibiting viral replication . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)imidazo[1,2-A]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-A]pyrazine
- 2-(4-Nitrophenyl)imidazo[1,2-A]pyrazine
Uniqueness
2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
928319-37-3 |
|---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H8ClN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H |
InChI Key |
XMKDGQKMYZJLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)




![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)




![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)



